2-[(2-chlorophenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with an o-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(2-chlorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between aniline and o-chlorobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the reduction of o-chlorobenzylideneaniline using hydrogen gas in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[(2-chlorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Chlorobenzylamine: Similar structure but lacks the aniline moiety.
o-Chloroaniline: Similar structure but lacks the benzyl group.
Benzylamine: Lacks the chlorine substituent on the benzyl group.
Uniqueness: 2-[(2-chlorophenyl)methyl]aniline is unique due to the presence of both the o-chlorobenzyl and aniline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClN |
---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12ClN/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,15H2 |
InChI Key |
PFFRXFWDKDIUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.